![molecular formula C14H15ClN2OS B2408726 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 728908-01-8](/img/structure/B2408726.png)
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide
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Description
2-Chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide, also known as 2-chloro-N-ethyl-4-phenylthiazol-2-ylpropionamide or CETP, is a compound of interest due to its potential use in various scientific research applications. CETP is a synthetic compound with a molecular weight of about 310.4 g/mol, and a melting point of about 177-178°C. CETP is a white crystalline solid that is soluble in water and other polar solvents.
Scientific Research Applications
- Targeted Kinase Inhibition : Researchers explore this compound as a potential kinase inhibitor due to its thiazole ring and chloro-substituted phenyl group. It could play a role in cancer therapy or other diseases where kinase dysregulation occurs .
- Antibacterial Agents : Investigating its antibacterial properties may lead to novel antibiotics. The chloro-substituted amide group could interact with bacterial enzymes or receptors .
- Building Block for Thiazole Derivatives : Chemists use it as a precursor for synthesizing thiazole-containing compounds. The chloro group provides versatility for further functionalization .
- Ligand Design : The compound’s structure makes it suitable for ligand design in coordination chemistry or catalysis .
- Metabolism Studies : Investigating its metabolic pathways and potential toxic intermediates helps assess safety profiles .
- In Vitro Assays : Researchers use it in cell-based assays to understand its effects on cellular processes .
- Cell Signaling Modulation : The compound may influence intracellular signaling pathways, making it relevant for studying cellular responses .
- Neuroscience : Its potential impact on neuronal function or neurotransmitter systems warrants exploration .
- Quantum Mechanics Calculations : Researchers use computational methods to predict its properties, binding affinities, and interactions with biological targets .
- Docking Studies : Investigating its binding to protein targets can guide drug design .
Medicinal Chemistry and Drug Development
Materials Science and Organic Synthesis
Pharmacology and Toxicology
Biological Research
Computational Chemistry and Molecular Modeling
Environmental Chemistry and Toxicology
properties
IUPAC Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14(16-12)17-13(18)9(2)15/h4-9H,3H2,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPFFMUNSCOOPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide |
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